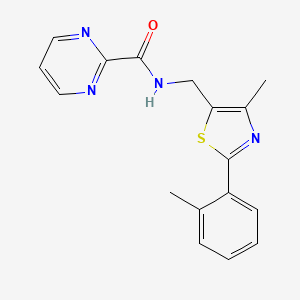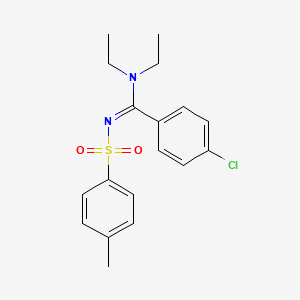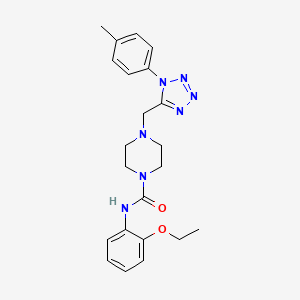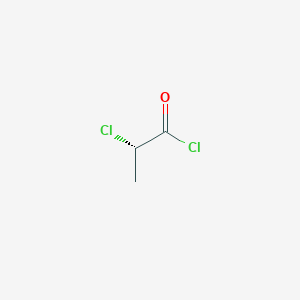![molecular formula C12H6Cl2N2S B2971286 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 681260-54-8](/img/structure/B2971286.png)
4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized using different methods . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines can be synthesized through various chemical reactions . For example, a new library of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Agents
4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine derivatives exhibit significant applications as antimicrobial and anti-inflammatory agents. The incorporation of different groups in the thieno[2,3-d]pyrimidine heterocyclic ring enhances its antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Synthesis and Pharmaceutical Applications
4-Chloro derivatives of thieno[2,3-d]pyrimidine are synthesized using efficient techniques such as microwave-assisted synthesis. These methods allow for the rapid and efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative, which have significant applications in pharmaceutical research (Hesse, Perspicace, & Kirsch, 2007).
Optical and Electronic Applications
The derivatives of this compound are studied for their potential applications in nonlinear optics (NLO) and electronics. The density functional theory (DFT) and time-dependent DFT (TDDFT) studies of these compounds reveal their promising applications in optoelectronic and high-tech applications due to their considerable NLO character (Hussain et al., 2020).
Radioprotective and Antitumor Activities
Novel thieno[2,3-d]pyrimidine derivatives, including 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have shown promising radioprotective and antitumor activities. The structures of these compounds, confirmed through various analytical techniques, exhibit activity against different cancer cell lines (Alqasoumi et al., 2009).
Antifolate Inhibitors for Cancer Therapy
A series of thieno[2,3-d]pyrimidine antifolate inhibitors have been synthesized for selective inhibition of folate receptors over the reduced folate carrier and proton-coupled folate transporter. These compounds are potent growth inhibitors of tumor cells expressing folate receptors, providing a unique mechanism distinct from other antifolates (Deng et al., 2009).
Synthesis of Novel Bioisosteres
4-Chloro-6-(4-chlorophenyl)thieno[2,3-d]pyrimidine derivatives have been used to synthesize novel bioisosteres of gefitinib, a known anticancer agent. These compounds were synthesized using microwave irradiation, demonstrating the potential for developing new anticancer drugs (Phoujdar et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIYJIDEDCZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

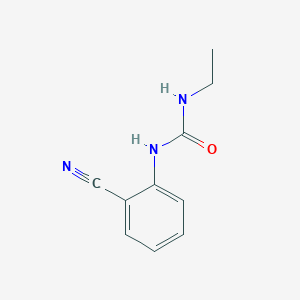
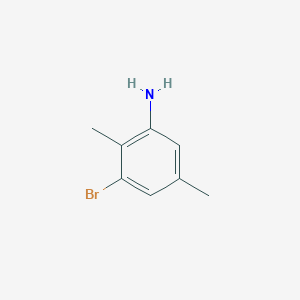
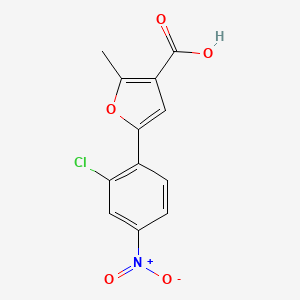
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)
![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)
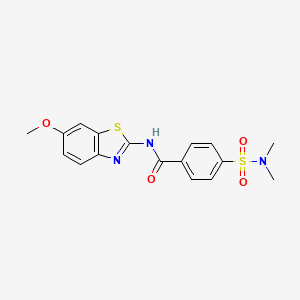
![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)
